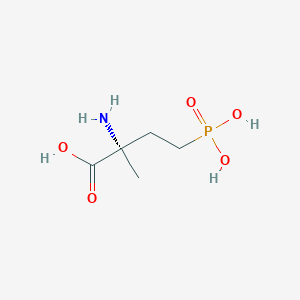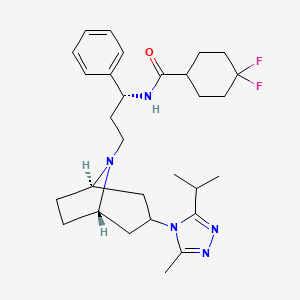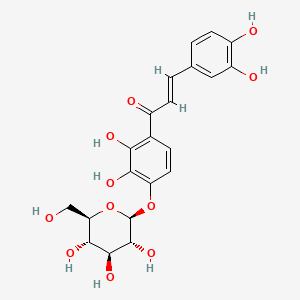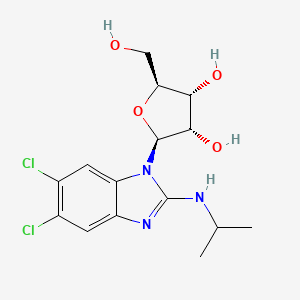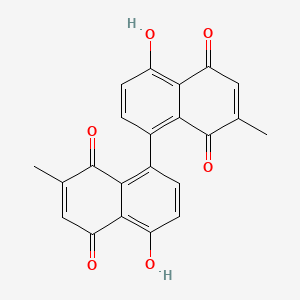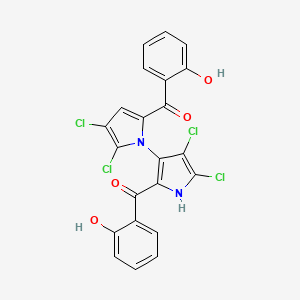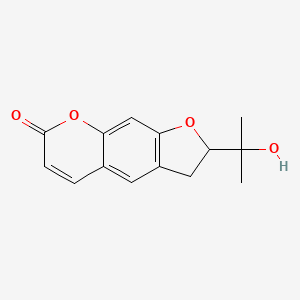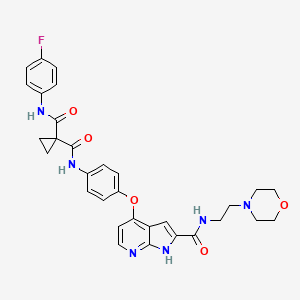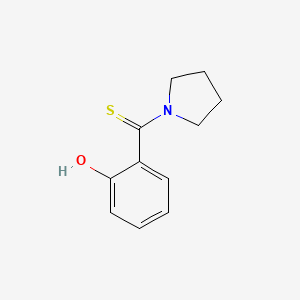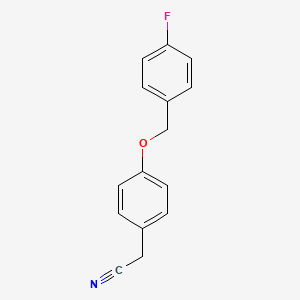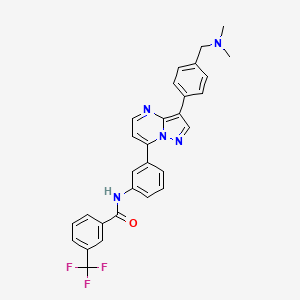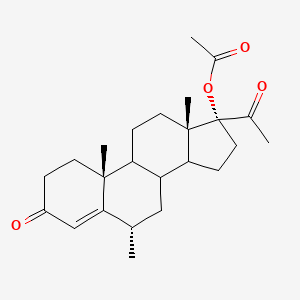
醋酸甲羟孕酮
描述
醋酸甲羟孕酮: 是一种合成的天然类固醇激素孕酮的衍生物。它被广泛地用于医药领域,特别是在激素疗法和避孕药中。醋酸甲羟孕酮以其孕激素活性而闻名,这意味着它可以模仿体内孕酮的作用。它通常用于治疗子宫异常出血、闭经以及作为激素替代疗法的一部分。
科学研究应用
醋酸甲羟孕酮具有广泛的科学研究应用:
化学: 它在分析化学中用作参考化合物,用于开发定量方法,例如液相色谱-质谱联用 (LC-MS/MS).
生物学: 它被研究用于了解其对细胞过程和激素调节的影响。
作用机制
醋酸甲羟孕酮通过模拟孕酮的作用发挥其作用。它与靶组织(如子宫、卵巢和乳腺)中的孕酮受体结合。 这种结合抑制了促性腺激素的分泌,从而阻止了卵泡成熟和排卵 . 此外,它会导致宫颈粘液增稠,从而阻止精子穿透 .
生化分析
Biochemical Properties
Medroxyprogesterone acetate interacts with various enzymes, proteins, and other biomolecules. It is metabolized in the liver through hydroxylation, a process involving the enzyme Cytochrome P450 3A4 . This interaction plays a crucial role in the drug’s bioavailability and its overall effect on the body.
Cellular Effects
Medroxyprogesterone acetate has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell proliferation in human breast cancer cells . This is achieved through the up-regulation of Cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade .
Molecular Mechanism
The molecular mechanism of Medroxyprogesterone acetate involves its binding to progesterone and glucocorticoid receptors . It inhibits the secretion of gonadotropins, which primarily prevents follicular maturation and ovulation, and causes thickening of cervical mucus . These actions contribute to its contraceptive effect.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Medroxyprogesterone acetate change over time. For instance, the concentration of Medroxyprogesterone acetate decreases exponentially until it becomes undetectable between 120-200 days following injection . This suggests that the drug’s effects on cellular function may diminish over time.
Dosage Effects in Animal Models
In animal models, the effects of Medroxyprogesterone acetate vary with different dosages. For instance, in dogs and cats, it is used to control the reproductive cycle. Prolonged treatment or excessively high doses can lead to a variety of systemic disorders, including mammary tumors and diabetes mellitus .
Metabolic Pathways
Medroxyprogesterone acetate is involved in several metabolic pathways. It is metabolized in the liver through hydroxylation, reduction, and conjugation . The Cytochrome P450 3A4 enzyme plays a significant role in this process .
Transport and Distribution
Medroxyprogesterone acetate is transported and distributed within cells and tissues. It is administered orally, sublingually, or through intramuscular or subcutaneous injection . Once in the body, it binds to albumin, with a protein binding rate of 88% .
准备方法
合成路线和反应条件: 醋酸甲羟孕酮的合成包括几个步骤:
缩酮化: 17α-羟基孕酮在对甲苯磺酸存在下与乙二醇反应形成缩酮。
环氧化: 缩酮与无水乙酸钠的过乙酸溶液发生环氧化反应,形成环氧化物。
格氏反应: 环氧化物与甲基溴化镁反应,然后用稀硫酸水解,形成格氏试剂产物。
脱保护: 格氏试剂产物用冰醋酸水解,去除保护基,得到5α, 17α-二羟基-6β-甲基孕酮。
氢化: 该化合物用氢氯酸进行氢化迁移,形成6α-甲基-17α-羟基孕酮。
工业生产方法: 醋酸甲羟孕酮的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 该工艺避免使用贵金属催化剂,如碳载钯,从而降低成本并提高安全性 .
化学反应分析
反应类型: 醋酸甲羟孕酮经历各种化学反应,包括:
氧化: 它可以被氧化形成不同的衍生物。
还原: 还原反应可以改变其官能团。
取代: 取代反应可以将新的官能团引入分子中。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物和硼氢化钠等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应。
主要产物: 由这些反应形成的主要产物取决于所用试剂和条件。例如,氧化可以产生羟基化衍生物,而还原可以产生脱氧化合物。
相似化合物的比较
属性
| Medroxyprogesterone acetate (MPA) inhibits the production of gonadotropin, preventing follicular maturation and ovulation, which is responsible for it’s ability to prevent pregnancy. This action also thins the endometrium. MPA reduces nuclear estrogen receptors and DNA synthesis in epithelial cells of the endometrium. MPA can also induce p53 dependant apoptosis in certain cancer cell lines, and inhibit GABA-A receptors. | |
CAS 编号 |
71-58-9 |
分子式 |
C24H34O4 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
[(10R,13S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h13-14,18-20H,6-12H2,1-5H3/t14?,18?,19?,20?,22-,23+,24+/m1/s1 |
InChI 键 |
PSGAAPLEWMOORI-XUSCINHXSA-N |
手性 SMILES |
CC1CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=CC(=O)CC4)C |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
规范 SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(=O)CC4)C |
外观 |
White to off-white crystalline powder. |
熔点 |
405 to 408 °F (NTP, 1992) |
| 71-58-9 | |
物理描述 |
Medroxyprogesterone acetate is an odorless white to off-white microcrystalline powder. (NTP, 1992) |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
less than 1 mg/mL at 73 °F (NTP, 1992) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
(6 alpha)-17-(Acetoxy)-6-methylpregn-4-ene-3,20-dione 6 alpha Methyl 17alpha hydroxyprogesterone Acetate 6-alpha-Methyl-17alpha-hydroxyprogesterone Acetate Curretab Cycrin Depo Medroxyprogesterone Acetate Depo Provera Depo-Medroxyprogesterone Acetate Depo-Provera DepoProvera Farlutal Gestapuran Medroxyprogesterone 17 Acetate Medroxyprogesterone 17-Acetate Medroxyprogesterone 17-Acetate, (6 alpha,17 alpha)-Isomer Medroxyprogesterone 17-Acetate, (6 beta)-Isomer Medroxyprogesterone Acetate Perlutex Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6alpha)- Provera Veramix |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: MPA primarily acts by binding to and activating the progesterone receptor. [, , ] This interaction influences gene expression, leading to diverse physiological effects depending on the target tissue. [, , ] For instance, in the uterus, MPA induces endometrial atrophy, while in the ovaries, it suppresses ovulation by inhibiting gonadotropin release. [, , ]
A: While primarily a progestin, research suggests MPA also exhibits androgenic activity, potentially impacting its overall effect profile. [, , ] For example, MPA has been shown to influence serum lipid profiles differently than transdermal estradiol alone. [, ] This highlights the complexity of MPA's action and the need for further research to fully elucidate its interactions with different hormonal pathways.
A: Particle size significantly impacts MPA's oral absorption. Micronized formulations demonstrate significantly higher bioavailability compared to non-micronized versions. [] This highlights the importance of formulation in optimizing MPA's therapeutic efficacy.
A: Yes, both oral and intramuscular MPA administration can significantly suppress testosterone levels in males. [] Interestingly, the intramuscular route tends to prolong this suppressive effect compared to oral administration. [] This suggests differences in MPA's pharmacokinetic profile depending on the route of administration.
A: Research indicates a complex interplay between MPA, estrogen, and growth hormone (GH). [] In ovariectomized dogs, MPA administration following estradiol priming led to a synergistic increase in GH levels, surpassing levels achieved with MPA alone. [] This emphasizes the interconnected nature of hormonal pathways and MPA's influence on them.
A: MPA is utilized in managing heavy menstrual bleeding, but research indicates the levonorgestrel-releasing intrauterine system may be more effective. [] A study directly comparing the two treatments found significantly greater menstrual blood loss reduction and higher treatment success rates with the levonorgestrel-releasing system. [] This suggests considering individual patient factors and treatment goals when choosing between MPA and other options.
A: Studies suggest MPA holds promise in mitigating certain chemotherapy-induced side effects. For instance, short-term MPA therapy showed efficacy in reducing gastrointestinal reactions like nausea and vomiting in cancer patients undergoing chemotherapy. [] Additionally, MPA combined with ondansetron showed a more significant reduction in chemotherapy-induced vomiting and bone marrow suppression compared to ondansetron alone. [] These findings highlight MPA's potential in improving the quality of life for cancer patients undergoing chemotherapy.
A: While MPA is generally considered safe for short-term use, long-term use has been linked to potential concerns. Research suggests chronic use of injectable MPA may lead to uterine changes, including a decrease in uterine size and endometrial thickness. [] Further research is necessary to ascertain the long-term implications of these changes.
A: MPA exhibits immunomodulatory effects, particularly in the context of HIV-1 infection. [, ] Studies indicate MPA may increase HIV-1 susceptibility, potentially by influencing the vaginal microbiome and immune responses. [] This highlights the importance of considering MPA's immunomodulatory effects, especially in individuals at risk of HIV-1 infection.
A: Research continues to explore ways to optimize MPA delivery and formulation for enhanced efficacy and patient compliance. For instance, slow-release injectable formulations of MPA have been developed for use in veterinary medicine, demonstrating prolonged effects on egg production in Japanese quail. [] Such advancements in drug delivery technology hold promise for improving MPA's therapeutic applications in both human and veterinary medicine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


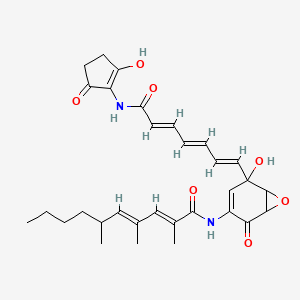
![3-[4-(Dimethylamino)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B1676066.png)
